REACTION_CXSMILES
|
[Cl-:1].Cl.[NH:3]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:4]1[C:5]([O:7][CH2:8][CH3:9])=[O:6].C([O-])([O-])=O.[K+].[K+].CCO[CH2:23][CH3:24]>CN(C=O)C>[Cl:1][C:4]1[CH:5]=[C:23]([CH2:24][N:3]2[CH2:13][CH2:12][CH2:11][CH2:10][CH:4]2[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
Cl.N1C(C(=O)OCC)CCCC1
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)CN1C(C(=O)OCC)CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |